C8-Ceramide

Description

Properties

IUPAC Name |

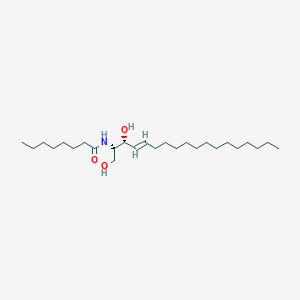

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLCSPGWPLYEQ-WRBRXSDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318293 |

Source

|

| Record name | C8-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74713-59-0 |

Source

|

| Record name | C8-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C8-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

C8-Ceramide mechanism of action in apoptosis

An In-depth Technical Guide on the Core Mechanism of Action of C8-Ceramide in Apoptosis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are bioactive sphingolipids that function as critical second messengers in various cellular processes, including proliferation, cell cycle arrest, and apoptosis.[1][2][3] C8-ceramide, a cell-permeable, synthetic analog of natural ceramide, is an invaluable tool for elucidating the complex signaling networks that govern programmed cell death.[4] Exogenous application of C8-ceramide has been shown to exert potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1] This technical guide provides a detailed overview of the core mechanisms by which C8-ceramide induces apoptosis, focusing on key signaling pathways, quantitative experimental data, and detailed laboratory protocols.

Core Signaling Pathways in C8-Ceramide-Induced Apoptosis

C8-ceramide initiates apoptosis through a multi-pronged approach, primarily by targeting mitochondria, modulating stress-activated kinase cascades, and inhibiting pro-survival pathways.

The Mitochondrial (Intrinsic) Pathway

The mitochondrion is a central hub for C8-ceramide-induced apoptosis. C8-ceramide can directly interact with mitochondrial membranes to initiate the intrinsic apoptotic cascade.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C8-ceramide is known to form large, stable channels directly within the mitochondrial outer membrane. This channel formation is a critical event that permeabilizes the membrane, allowing for the release of pro-apoptotic proteins from the intermembrane space.

-

Cytochrome c Release and Apoptosome Formation: The permeabilized membrane releases key proteins like cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome, which recruits and activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell.

Caption: C8-Ceramide directly targets mitochondria to induce apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways

C8-ceramide is a potent activator of stress signaling cascades, including the p38 MAPK and JNK pathways, which are crucial for its pro-apoptotic effects.

-

ROS Production and SOD Switch: C8-ceramide treatment increases the level of endogenous Reactive Oxygen Species (ROS). This is associated with a regulatory "switch" in superoxide dismutases, involving the downregulation of cytosolic SOD1 and upregulation of mitochondrial SOD2, further contributing to oxidative stress.

-

Txnip-ASK1 Axis: Ceramide upregulates the tumor suppressor gene Thioredoxin-Interacting Protein (Txnip). Txnip binds to and inhibits the antioxidant protein thioredoxin (Trx1). This releases Apoptosis Signal-Regulating Kinase 1 (ASK1) from its inhibitory binding to Trx1.

-

JNK and p38 MAPK Activation: The liberated and activated ASK1 then phosphorylates and activates both JNK and p38 MAPK, which in turn promote apoptosis through various downstream targets. Pharmacological inhibition of JNK or p38 MAPK can partially reduce ceramide-induced apoptosis.

Caption: C8-Ceramide activates pro-apoptotic stress kinase pathways.

Inhibition of Pro-Survival Signaling

A key aspect of C8-ceramide's mechanism is its ability to suppress pro-survival signals, most notably the PI3K/Akt pathway.

-

Akt Kinase Inhibition: C2-ceramide, a related analog, has been shown to decrease both basal and growth factor-stimulated Akt kinase activity by 65-70%. This inhibition of the key anti-apoptotic kinase Akt is believed to play a significant role in ceramide-induced apoptosis.

-

Overcoming Resistance: The PI3K/Akt/mTOR pathway is often over-activated in cancer cells, contributing to apoptosis resistance. C8-ceramide treatment can significantly inhibit Akt-mTOR activation in hepatocellular carcinoma (HCC) cells. Furthermore, expressing a constitutively active form of Akt can significantly inhibit C8-ceramide-induced cell death, confirming the importance of this pathway.

Quantitative Data on C8-Ceramide Effects

The pro-apoptotic efficacy of C8-ceramide has been quantified in numerous studies. The data below is compiled from research on various cancer cell lines.

| Cell Line | C8-Ceramide Conc. (µM) | Time (h) | Parameter Measured | Result | Source |

| H1299 (NSCLC) | 22.9 | 24 | IC50 (Cell Proliferation) | 22.9 µM | |

| H1299 (NSCLC) | 10 - 50 | 48 | Apoptotic Cells (Annexin V+) | Dose-dependent increase | |

| A549 (NSCLC) | 50 | 24 | Cell Viability | Reduced to ~70% | |

| PC9 (NSCLC) | 50 | 24 | Cell Viability | Reduced to ~70% | |

| AECII (Alveolar Epithelial) | 80 | 12 | Apoptotic Cells (Annexin V+) | 50.40 ± 1.30% | |

| AECII (Alveolar Epithelial) | 80 | 24 | Apoptotic Cells (Annexin V+) | 57.77 ± 3.04% | |

| AECII (Alveolar Epithelial) | 80 | 12 | Apoptotic Cells (TUNEL) | 75.07 ± 4.37% | |

| AECII (Alveolar Epithelial) | 80 | 24 | Apoptotic Cells (TUNEL) | 91.33 ± 0.72% |

Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate C8-ceramide-induced apoptosis.

Cell Culture and C8-Ceramide Treatment

-

Cell Maintenance: Culture cells (e.g., H1299, A549) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Stock Solution: Prepare a 10-50 mM stock solution of C8-ceramide in DMSO. Store at -20°C.

-

Cell Seeding: Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) to achieve 70-80% confluency at the time of treatment.

-

Treatment: Dilute the C8-ceramide stock solution in fresh culture media to the desired final concentrations (e.g., 10, 20, 40, 80 µM). Replace the existing media with the ceramide-containing media. Always include a vehicle control group treated with the same final concentration of DMSO.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 12, 24, or 48 hours).

Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for Annexin V / Propidium Iodide assay.

Western Blot Analysis

This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature and load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-JNK, p-p38, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

- 1. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous C₈-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C8-Ceramide in Sphingolipid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific functions of ceramides can vary depending on the length of their acyl chain. C8-ceramide (N-octanoyl-sphingosine), a synthetic, cell-permeable short-chain ceramide analog, has become an invaluable tool for researchers to investigate the cellular processes regulated by ceramides. Its ability to mimic the effects of endogenous long-chain ceramides allows for the elucidation of its roles in apoptosis, cell cycle arrest, and stress responses. This technical guide provides an in-depth overview of the role of C8-ceramide in sphingolipid signaling, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.

Data Presentation: Quantitative Effects of C8-Ceramide

The following tables summarize the dose-dependent effects of C8-ceramide on apoptosis and cell cycle progression in different cell lines, providing a clear comparison of its biological activity.

Table 1: Effect of C8-Ceramide on Apoptosis in H1299 Lung Cancer Cells [1][2]

| C8-Ceramide Concentration (µM) | Treatment Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 48 | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.7 ± 0.6 |

| 10 | 48 | 3.8 ± 0.5 | 4.1 ± 0.6 | 7.9 ± 1.1 |

| 20 | 48 | 8.2 ± 1.1 | 9.5 ± 1.3 | 17.7 ± 2.4 |

| 30 | 48 | 15.6 ± 2.2 | 18.2 ± 2.5 | 33.8 ± 4.7 |

| 50 | 48 | 25.1 ± 3.5 | 30.7 ± 4.2 | 55.8 ± 7.7 |

Table 2: Effect of C8-Ceramide on Cell Cycle Distribution in H1299 Lung Cancer Cells [3][4]

| C8-Ceramide Concentration (µM) | Treatment Time (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| 0 (Control) | 24 | 55.2 ± 3.1 | 28.4 ± 1.9 | 16.4 ± 1.5 | 2.1 ± 0.3 |

| 10 | 24 | 60.1 ± 3.5 | 25.1 ± 1.7 | 14.8 ± 1.3 | 3.5 ± 0.5 |

| 20 | 24 | 68.7 ± 4.0 | 18.9 ± 1.4 | 12.4 ± 1.1 | 5.8 ± 0.8 |

| 30 | 24 | 75.3 ± 4.4 | 12.5 ± 1.0 | 12.2 ± 1.0 | 10.2 ± 1.4 |

| 50 | 24 | 65.2 ± 3.8 | 10.1 ± 0.9 | 14.7 ± 1.2 | 21.5 ± 2.9 |

Table 3: Effect of C8-Ceramide on Apoptosis in Alveolar Type II Epithelial Cells (AECII) [5]

| C8-Ceramide Concentration (µmol/L) | Treatment Time (hours) | Apoptotic Cells (%) (Annexin V Assay) | Apoptotic Cells (%) (TUNEL Assay) |

| 0 (Control) | 12 | 20.63 ± 0.86 | 5.51 ± 1.41 |

| 20 | 12 | 22.67 ± 1.72 | 13.24 ± 2.62 |

| 40 | 12 | 42.03 ± 1.34 | 35.10 ± 4.59 |

| 80 | 12 | 50.40 ± 1.30 | 75.07 ± 4.37 |

| 0 (Control) | 24 | 20.93 ± 2.51 | 5.56 ± 1.36 |

| 20 | 24 | 28.93 ± 3.19 | 21.34 ± 2.09 |

| 40 | 24 | 47.00 ± 1.08 | 37.12 ± 2.11 |

| 80 | 24 | 57.77 ± 3.04 | 91.33 ± 0.72 |

Key Signaling Pathways Modulated by C8-Ceramide

C8-ceramide exerts its cellular effects by modulating several key signaling pathways, often leading to pro-apoptotic and anti-proliferative outcomes.

Reactive Oxygen Species (ROS) Generation and SOD1/SOD2 Switch

C8-ceramide treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. This increase in ROS is associated with a switch in the expression of superoxide dismutases (SODs), with a decrease in SOD1 and an increase in SOD2. This altered redox state contributes to cell cycle arrest and apoptosis.

ASK1-JNK Signaling Pathway Activation

Apoptosis Signal-regulating Kinase 1 (ASK1) is a key mediator of stress-induced apoptosis. C8-ceramide can activate the ASK1-JNK (c-Jun N-terminal kinase) signaling cascade. This activation is often initiated by ceramide-induced upregulation of Thioredoxin-interacting protein (Txnip), which relieves ASK1 from its inhibitor, thioredoxin (Trx). Activated ASK1 then phosphorylates and activates downstream kinases, ultimately leading to apoptosis.

Inhibition of the AKT-mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. C8-ceramide has been shown to inhibit this pathway. One mechanism involves the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate AKT. By inhibiting this central survival pathway, C8-ceramide sensitizes cells to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving C8-ceramide.

C8-Ceramide Stock Solution Preparation and Cell Treatment

Materials:

-

C8-Ceramide (N-octanoyl-D-erythro-sphingosine)

-

Ethanol, absolute

-

Dodecane

-

Complete cell culture medium

Protocol:

-

Prepare a stock solution of C8-ceramide by dissolving it in a solvent mixture of ethanol and dodecane (98:2, v/v).

-

Warm the complete cell culture medium to 37°C.

-

Add the C8-ceramide stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution dropwise while vortexing or vigorously agitating the medium to ensure proper dispersion and prevent precipitation.

-

Immediately apply the C8-ceramide-containing medium to the cells.

-

For control experiments, prepare a vehicle control by adding the same volume of the ethanol:dodecane solvent to the culture medium.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS), cold

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of C8-ceramide or vehicle control for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS Production

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

-

PBS

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Treat cells with C8-ceramide or vehicle control for the specified duration.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing the ROS-sensitive probe (e.g., 100 nM DCFDA) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation/emission ~485/530 nm for DCFDA) or a fluorescence plate reader. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Western Blot Analysis of Signaling Proteins

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-ASK1, p-JNK, p-AKT, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse C8-ceramide-treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of C8-ceramide on a specific cell line.

Conclusion

C8-ceramide is a powerful tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis and cell cycle arrest through the modulation of key pathways, including ROS production, ASK1-JNK activation, and AKT-mTOR inhibition, makes it a subject of significant interest in cancer research and drug development. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further unravel the therapeutic potential of targeting ceramide signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Effect of C8-ceramide on apoptosis of alveolar type II epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

C8-Ceramide: A Bioactive Lipid Mediator in Cellular Signaling and Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that have emerged as critical regulators of a myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and senescence. Among the various ceramide species, the short-chain C8-ceramide (N-octanoyl-D-erythro-sphingosine) has garnered significant attention as a cell-permeable analog of endogenous ceramides, making it a valuable tool for elucidating ceramide-mediated signaling pathways. Its ability to mimic the effects of natural ceramides has positioned it as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of C8-ceramide as a bioactive lipid mediator, detailing its signaling pathways, summarizing quantitative data on its biological effects, and providing detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the biology and therapeutic potential of C8-ceramide.

Introduction to C8-Ceramide

C8-ceramide is a synthetic, cell-permeable analog of naturally occurring ceramides.[1] Unlike its long-chain counterparts, the shorter acyl chain of C8-ceramide enhances its solubility and ability to cross cellular membranes, allowing for the direct investigation of ceramide-induced cellular events.[1] Once inside the cell, C8-ceramide can be metabolized to generate natural ceramides, leading to a significant increase in total cellular ceramide levels and subsequently influencing a variety of signaling cascades.[1]

Quantitative Data on the Biological Effects of C8-Ceramide

The biological activity of C8-ceramide has been quantified in numerous studies, particularly in the context of its anti-cancer properties. The following tables summarize key quantitative data from various cell-based assays.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | ~5 (liposomal) | 48 | MTT | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | 48 | MTT | [2] |

| Huh-7 | Hepatocellular Carcinoma | Not specified | 48 | MTT | |

| H1299 | Non-Small Cell Lung Cancer | ~30 | 24 | Trypan Blue | |

| BV-2 | Microglia | ~30 | 24 | Cell Count | |

| C6 | Glioma | 32.7 | Not specified | MTT | |

| HT29 | Colorectal Adenocarcinoma | Not specified | Not specified | MTT | |

| CCD-18Co | Normal Colon Fibroblasts | 56.91 | Not specified | MTT |

Table 1: IC50 Values of C8-Ceramide in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of C8-ceramide required to inhibit 50% of cell viability or proliferation in different cancer and normal cell lines.

| Cell Line | C8-Ceramide Concentration (µM) | Exposure Time (h) | Parameter Measured | Result | Reference |

| HepG2 | 10 | 48 | Apoptosis | Significant increase in TUNEL-positive cells | |

| H1299 | 10-50 | 48 | Apoptosis (Annexin V/PI) | Dose-dependent increase in apoptotic cells | |

| H1299 | 10-50 | 48 | Caspase-3 Activation | Dose-dependent increase in cleaved caspase-3 | |

| Alveolar Type II Epithelial Cells | 20, 40, 80 | 12 | Apoptosis (Annexin V) | (22.67 ± 1.72)%, (42.03 ± 1.34)%, (50.40 ± 1.30)% | |

| Alveolar Type II Epithelial Cells | 20, 40, 80 | 24 | Apoptosis (Annexin V) | (28.93 ± 3.19)%, (47.00 ± 1.08)%, (57.77 ± 3.04)% | |

| Alveolar Type II Epithelial Cells | 20, 40, 80 | 12 | Apoptosis (TUNEL) | (13.24 ± 2.62)%, (35.10 ± 4.59)%, (75.07 ± 4.37)% | |

| Alveolar Type II Epithelial Cells | 20, 40, 80 | 24 | Apoptosis (TUNEL) | (21.34 ± 2.09)%, (37.12 ± 2.11)%, (91.33 ± 0.72)% |

Table 2: Quantitative Effects of C8-Ceramide on Apoptosis. This table summarizes the pro-apoptotic effects of C8-ceramide across different cell types as measured by various apoptosis assays.

| Cell Line | C8-Ceramide Concentration (µM) | Exposure Time (h) | Parameter Measured | Result | Reference |

| H1299 | 10-50 | 24 | Cell Cycle | Accumulation in G1 phase | |

| HepG2 | 10 | 24 | p-AKT (Ser473) | Decreased expression | |

| HepG2 | 10 | 24 | p-mTOR (Ser2448) | Decreased expression | |

| HepG2 | 10 | 24 | p-ASK1 (Ser967) | Increased expression | |

| HepG2 | 10 | 24 | p-JNK (Thr183/Tyr185) | Increased expression | |

| H1299 | 10-30 | 24 | ROS Production | Dose-dependent increase |

Table 3: Effects of C8-Ceramide on Cellular Signaling Pathways. This table highlights the impact of C8-ceramide on key signaling molecules involved in cell survival, proliferation, and stress responses.

Signaling Pathways Modulated by C8-Ceramide

C8-ceramide exerts its biological effects by modulating a complex network of intracellular signaling pathways. Below are diagrams of key pathways implicated in C8-ceramide-induced cellular responses.

Figure 1: C8-Ceramide Signaling in Hepatocellular Carcinoma. This diagram illustrates how liposomal C8-ceramide induces apoptosis through the ASK1-JNK pathway and inhibits cell proliferation and survival by downregulating the AKT-mTOR pathway in hepatocellular carcinoma cells.

Figure 2: C8-Ceramide Signaling in Non-Small Cell Lung Cancer. This diagram depicts the proposed mechanism where C8-ceramide increases reactive oxygen species (ROS) production, leading to a switch from SOD1 to SOD2, accumulation of Cyclin D1, G1 cell cycle arrest, and ultimately apoptosis in non-small cell lung cancer cells.

Figure 3: C8-Ceramide and PP2A Signaling. This diagram illustrates how ceramide can activate Protein Phosphatase 2A (PP2A) by binding to and inhibiting its endogenous inhibitor, SET (also known as I2PP2A). Activated PP2A can then dephosphorylate pro-survival proteins like AKT and Bcl-2, thereby promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of C8-ceramide.

Preparation of Liposomal C8-Ceramide

Liposomal formulations are often used to enhance the solubility and delivery of C8-ceramide to cells.

Materials:

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

-

N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))]

-

C8-ceramide

-

Chloroform

-

Sterile isotonic 0.9% NaCl solution

-

Nitrogen gas

-

Sonicator

-

Extruder with 100-nm polycarbonate membranes

Procedure:

-

Solubilize the lipids (DSPC, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxyPEG(2000)], N-octanoyl-sphingosine-1-[succinyl(methoxyPEG(750))], and C8-ceramide) in chloroform in a specific molar ratio (e.g., 4.9:2.6:1.2:1:3).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with a sterile isotonic 0.9% NaCl solution.

-

Prepare the liposomes by sonication followed by extrusion through 100-nm polycarbonate membranes.

-

Characterize the liposomes for size, charge, and ceramide loading.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well plates

-

C8-ceramide stock solution (dissolved in DMSO or ethanol)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of C8-ceramide in complete culture medium from the stock solution.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of C8-ceramide. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest C8-ceramide concentration).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or slides

-

Paraformaldehyde (4% in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

-

Fluorescence microscope

Procedure:

-

Treat cells with C8-ceramide for the desired time to induce apoptosis.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in response to C8-ceramide treatment.

Materials:

-

Cell lysates from C8-ceramide-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with C8-ceramide for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Quantification of C8-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like C8-ceramide.

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., C17-ceramide)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system with a C8 or C18 reverse-phase column

Procedure:

-

Homogenize the cell or tissue sample.

-

Add a known amount of the internal standard.

-

Extract the lipids using a method such as the Bligh-Dyer extraction.

-

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a gradient elution on a C8 or C18 column.

-

Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

-

Calculate the concentration of C8-ceramide based on the peak area ratio to the internal standard and a standard curve.

Conclusion

C8-ceramide is a powerful tool for investigating the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis and inhibit proliferation in cancer cells highlights its therapeutic potential. The signaling pathways it modulates, including the ASK1-JNK, AKT-mTOR, and PP2A pathways, offer multiple targets for drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biology of C8-ceramide. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic promise into clinical applications.

References

The Antiproliferative Effects of C8-Ceramide: A Technical Guide to its Discovery and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules that regulate a variety of cellular processes, including proliferation, apoptosis, and cell cycle arrest. Among the various ceramide species, the short-chain synthetic analog, N-octanoyl-sphingosine (C8-ceramide), has garnered significant attention for its potent anti-proliferative effects across a range of cancer cell lines. Its cell-permeable nature makes it a valuable tool for elucidating the intricate signaling pathways governed by ceramides. This technical guide provides a comprehensive overview of the discovery and mechanisms of action of C8-ceramide, with a focus on its effects on cell proliferation. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Data on the Effects of C8-Ceramide

The anti-proliferative and pro-apoptotic effects of C8-ceramide have been quantified in numerous studies. The following tables summarize key data points from various cancer cell lines, providing a comparative overview of its potency and impact on cell cycle distribution and apoptosis.

Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| H1299 | Non-small cell lung cancer | 24 | 22.9 | [1] |

| HepG2 | Hepatocellular carcinoma | 72 | ~5 (liposomal C8) | |

| SMMC-7721 | Hepatocellular carcinoma | 72 | Data not specified | |

| Huh-7 | Hepatocellular carcinoma | 72 | Data not specified | |

| BV-2 | Microglia | 24 | 30 | |

| MCF-7-HER2 | Tamoxifen-resistant breast cancer | 48 | Significantly lower than MCF-7 | [2] |

| MCF-7-TAM1 | Tamoxifen-resistant breast cancer | 48 | Significantly lower than MCF-7 | [2] |

Table 2: Effect of C8-Ceramide on Apoptosis

| Cell Line | C8-Ceramide Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Assay | Reference |

| H1299 | 10 | 48 | Increased | Annexin V/PI | [1] |

| H1299 | 20 | 48 | Increased | Annexin V/PI | [1] |

| H1299 | 30 | 48 | Increased | Annexin V/PI | |

| H1299 | 40 | 48 | Increased | Annexin V/PI | |

| H1299 | 50 | 48 | Significantly Increased | Annexin V/PI | |

| AECII | 20 | 12 | 22.67 ± 1.72 | Annexin V | |

| AECII | 40 | 12 | 42.03 ± 1.34 | Annexin V | |

| AECII | 80 | 12 | 50.40 ± 1.30 | Annexin V | |

| AECII | 20 | 24 | 28.93 ± 3.19 | Annexin V | |

| AECII | 40 | 24 | 47.00 ± 1.08 | Annexin V | |

| AECII | 80 | 24 | 57.77 ± 3.04 | Annexin V | |

| AECII | 20 | 12 | 13.24 ± 2.62 | TUNEL | |

| AECII | 40 | 12 | 35.10 ± 4.59 | TUNEL | |

| AECII | 80 | 12 | 75.07 ± 4.37 | TUNEL | |

| AECII | 20 | 24 | 21.34 ± 2.09 | TUNEL | |

| AECII | 40 | 24 | 37.12 ± 2.11 | TUNEL | |

| AECII | 80 | 24 | 91.33 ± 0.72 | TUNEL |

Table 3: Effect of C8-Ceramide on Cell Cycle Distribution in H1299 Cells

| C8-Ceramide Concentration (µM) | Incubation Time (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 (Control) | 24 | Normal Distribution | Normal Distribution | Normal Distribution | |

| 10 | 24 | Increased | Decreased | No significant change | |

| 20 | 24 | Significantly Increased | Significantly Decreased | No significant change | |

| 30 | 24 | Significantly Increased | Significantly Decreased | No significant change | |

| 50 | 24 | No further significant increase | No further significant decrease | No significant change |

Key Signaling Pathways Modulated by C8-Ceramide

C8-ceramide exerts its anti-proliferative effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are step-by-step protocols for the key experiments used to characterize the effects of C8-ceramide on cell proliferation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

C8-ceramide stock solution (in DMSO or ethanol)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: The following day, treat the cells with various concentrations of C8-ceramide. Include a vehicle control (DMSO or ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

C8-ceramide

-

6-well plates or culture tubes

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with C8-ceramide as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cells of interest

-

C8-ceramide

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with C8-ceramide as previously described.

-

Cell Harvesting: Collect all cells (adherent and floating) as described for the apoptosis assay.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by C8-ceramide.

Materials:

-

Cells of interest

-

C8-ceramide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-SOD1, anti-SOD2, anti-p-ASK1, anti-p-JNK, anti-p-AKT, anti-p-mTOR, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with C8-ceramide, wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Conclusion

C8-ceramide has proven to be a potent inducer of cell cycle arrest and apoptosis in a variety of cancer cell models. Its mechanism of action is multifaceted, involving the induction of oxidative stress, modulation of key cell cycle regulators, and the activation and inhibition of critical signaling pathways such as the ASK1-JNK and AKT-mTOR pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ceramide signaling in cancer. A thorough understanding of these mechanisms is paramount for the rational design of novel anti-cancer strategies that leverage the pro-apoptotic properties of ceramides. Further research is warranted to explore the in vivo efficacy and safety of C8-ceramide and other ceramide-based therapeutics.

References

C8-Ceramide's Induction of Autophagy in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules implicated in a range of cellular processes, including the regulation of cell death and survival pathways in cancer. Among these, the short-chain C8-ceramide has garnered significant attention for its ability to induce autophagy, a cellular self-degradation process, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning C8-ceramide-induced autophagy, detailed experimental protocols for its investigation, and a summary of quantitative data from pertinent studies. The signaling pathways, including the inhibition of the mTOR pathway and the activation of the JNK pathway, are elucidated through diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting ceramide metabolism and autophagy in oncology.

Introduction

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes.[1][2][3][4][5] This process plays a dual role in cancer, either promoting cell survival under stress conditions or leading to a form of programmed cell death known as autophagic cell death. Ceramide, a central molecule in sphingolipid metabolism, has been identified as a key regulator of autophagy. Short-chain ceramides, such as C8-ceramide (N-octanoyl-D-erythro-sphingosine), are cell-permeable analogs that are widely used to study the biological functions of ceramides. C8-ceramide has been shown to induce autophagy in a variety of cancer cell types, including glioma, breast cancer, and colon cancer cells, making it a valuable tool for investigating the therapeutic potential of modulating this pathway.

Signaling Pathways of C8-Ceramide-Induced Autophagy

C8-ceramide initiates autophagy through a complex network of signaling pathways that converge on the core autophagic machinery. Two of the most well-characterized pathways involve the inhibition of the mammalian target of rapamycin (mTOR) signaling cascade and the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the Beclin-1/Bcl-2 complex.

Inhibition of the mTOR Pathway

The mTOR complex 1 (mTORC1) is a central inhibitor of autophagy. Under nutrient-rich conditions, mTORC1 is active and phosphorylates key autophagy-related proteins, such as ULK1 and ATG13, to suppress autophagy initiation. C8-ceramide has been shown to inhibit the Akt/mTOR signaling pathway. This inhibition leads to the dephosphorylation and activation of the ULK1 complex, thereby triggering the formation of the phagophore, the precursor to the autophagosome.

Activation of the JNK Pathway and Regulation of the Beclin-1/Bcl-2 Complex

The Beclin-1 protein is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosomal membrane. Beclin-1 is often sequestered by the anti-apoptotic protein Bcl-2, which inhibits its autophagic function. C8-ceramide can activate the JNK signaling pathway. Activated JNK1 phosphorylates Bcl-2, leading to the dissociation of the Beclin-1/Bcl-2 complex. The released Beclin-1 is then free to participate in the initiation of autophagy.

Quantitative Data on C8-Ceramide-Induced Effects

The following tables summarize quantitative data on the effects of C8-ceramide on autophagy and cell viability in various cancer cell lines.

Table 1: IC50 Values of C8-Ceramide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Solvent | Citation |

| C6 | Glioma | 32.7 | Not Specified | DMSO | |

| HT29 | Colon Carcinoma | Not Specified | Not Specified | DMSO | |

| MCF-7 | Breast Cancer | >50 | 48 | Not Specified | |

| MCF-7-HER2 | Tamoxifen-Resistant Breast Cancer | ~30 | 48 | Not Specified | |

| MCF-7-TAM1 | Tamoxifen-Resistant Breast Cancer | ~25 | 48 | Not Specified | |

| H1299 | Non-small-cell lung cancer | Not Specified | Not Specified | Not Specified |

Table 2: Quantification of C8-Ceramide-Induced Autophagy

| Cell Line | C8-Ceramide Concentration (µM) | Treatment Duration (h) | Method of Quantification | Result | Citation |

| HeLa (GFP-LC3) | 100 (C2-ceramide) | 4 | GFP-LC3 Puncta Count | Increased number of cells with GFP-LC3 puncta | |

| MCF-7 | 50 | 24 | MDC Staining | Accumulation of MDC in vacuoles | |

| U251 and A172 (GFP-LC3) | Not Specified (C18-ceramide) | 48 | GFP-LC3 Puncta Count | Increased GFP puncta per cell |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess C8-ceramide-induced autophagy.

Western Blotting for LC3-II and p62

This is a widely used biochemical method to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels can indicate increased autophagic flux.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of C8-ceramide for the specified duration. Include vehicle-treated cells as a negative control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Fluorescence Microscopy for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes within cells. Upon autophagy induction, GFP-LC3, which is diffusely localized in the cytoplasm, translocates to autophagosomes, appearing as distinct puncta.

Protocol:

-

Cell Transfection and Seeding: Transfect cancer cells with a GFP-LC3 expression plasmid using a suitable transfection reagent. After 24-48 hours, seed the transfected cells onto glass coverslips in a multi-well plate.

-

Cell Treatment: Treat the cells with C8-ceramide as described above.

-

Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell in a significant number of cells for each condition. Cells with more than 5-10 puncta are typically considered positive for autophagy.

Autophagic Flux Assay

An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, an autophagic flux assay is performed using lysosomal inhibitors such as bafilomycin A1 or chloroquine. These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, leading to the accumulation of autophagosomes.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with C8-ceramide as described previously.

-

Inhibitor Treatment: In the last 2-4 hours of the C8-ceramide treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 20-50 µM chloroquine) to a subset of the wells.

-

Sample Collection and Analysis: Harvest the cells and perform Western blotting for LC3-II as described in section 4.1.

-

Interpretation: A further increase in LC3-II levels in the presence of the inhibitor compared to C8-ceramide alone indicates a functional autophagic flux. If there is no further increase, it suggests that C8-ceramide may be blocking the later stages of autophagy.

Conclusion

C8-ceramide is a potent inducer of autophagy in a variety of cancer cell lines, acting through well-defined signaling pathways involving the inhibition of mTOR and the activation of JNK. The experimental protocols detailed in this guide provide a robust framework for investigating the role of C8-ceramide in modulating autophagy. A thorough understanding of these mechanisms and methodologies is crucial for the continued exploration of ceramide-based therapeutic strategies in oncology. The quantitative data presented herein offers a comparative baseline for future research in this promising field. Further investigation is warranted to fully elucidate the context-dependent roles of C8-ceramide-induced autophagy in determining cancer cell fate.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioradiations.com [bioradiations.com]

- 5. researchgate.net [researchgate.net]

Preliminary Investigation of C8-Ceramide in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of bioactive sphingolipids, have emerged as critical regulators of cellular processes, including apoptosis, oxidative stress, and mitochondrial dysfunction, all of which are central to the pathophysiology of neurodegenerative diseases. While the roles of various ceramide species have been investigated, this technical guide focuses on the preliminary investigation of N-octanoyl-sphingosine (C8-ceramide), a cell-permeable short-chain ceramide, in the context of neurodegeneration. This document provides a consolidated overview of the current understanding of C8-ceramide's impact on neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting ceramide-mediated pathways in neurodegenerative disorders.

Introduction to C8-Ceramide and its Role in Neurodegeneration

Ceramides are central molecules in sphingolipid metabolism, acting as second messengers in a variety of cellular signaling cascades.[1] Structurally, they consist of a sphingosine backbone linked to a fatty acid of varying chain length.[2] Short-chain ceramides, such as C8-ceramide, are valuable experimental tools due to their cell permeability, allowing for the direct investigation of ceramide-induced cellular events.[2]

Elevated ceramide levels have been consistently observed in post-mortem brain tissues of patients with neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, suggesting a pivotal role in disease progression.[3] While much of the research has focused on endogenous long-chain ceramides or other short-chain analogs like C2 and C6-ceramide, C8-ceramide is increasingly being utilized to probe the mechanisms of ceramide-induced neurotoxicity. Emerging evidence suggests that C8-ceramide can modulate neuroinflammation by affecting microglial function and may induce apoptotic pathways in neuronal cells, mirroring the effects of other ceramides.[4]

Quantitative Data on C8-Ceramide's Effects

The following tables summarize quantitative data from studies investigating the effects of C8-ceramide and other relevant short-chain ceramides on neuronal and glial cells. This data provides a comparative overview of effective concentrations, incubation times, and observed cellular responses.

Table 1: Dose-Response of C8-Ceramide in Glial and Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Citation |

| BV-2 (microglia) | 20 | 24 | No significant effect on proliferation or viability. | |

| BV-2 (microglia) | 30 | 24 | Significant inhibition of proliferation without inducing cell death. | |

| H1299 (lung cancer) | 10 - 50 | 24 | Dose-dependent inhibition of cell proliferation. | |

| H1299 (lung cancer) | 10 - 50 | 48 | Dose-dependent induction of apoptosis. |

Table 2: Effects of Other Short-Chain Ceramides on Neuronal Cells

| Ceramide Analog | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Citation |

| C2-Ceramide | SH-SY5Y (neuroblastoma) | 10 - 50 | 24 | Dose-dependent decrease in cell viability. | |

| C2-Ceramide | Primary Cortical Neurons | Not specified | Not specified | Induction of apoptosis. | |

| C2-Ceramide | SH-SY5Y (neuroblastoma) | 50 | 12, 24, 36 | Time and dose-dependent reduction in cell viability. | |

| C6-Ceramide | HepG2 & MCF7 (cancer cell lines) | ~10-50 | 46 | Dose-dependent decrease in cell viability. |

Key Signaling Pathways Implicated in C8-Ceramide-Induced Neurodegeneration

C8-ceramide, like other ceramides, exerts its effects by modulating several key signaling pathways that are crucial for neuronal survival and death.

Pro-Apoptotic Signaling

Ceramides are well-established inducers of apoptosis. C8-ceramide is thought to activate intrinsic apoptotic pathways through several mechanisms:

-

Mitochondrial Dysfunction: Ceramides can directly interact with mitochondrial membranes, forming channels that increase their permeability. This leads to the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the intermembrane space into the cytosol. The subsequent activation of the caspase cascade, particularly caspase-9 and the executioner caspase-3, leads to apoptotic cell death.

-

Bcl-2 Family Protein Regulation: The pro-apoptotic effects of ceramides are also mediated by their influence on the Bcl-2 family of proteins. Ceramides can lead to the upregulation of pro-apoptotic members like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of stress-induced apoptosis in neurons. Ceramides have been shown to activate JNK, leading to the phosphorylation of downstream targets like c-Jun, which in turn promotes the expression of pro-apoptotic genes.

-

Protein Phosphatase 2A (PP2A) Activation: Ceramides can directly activate PP2A, a serine/threonine phosphatase. Activated PP2A can dephosphorylate and inactivate pro-survival kinases such as Akt, thereby promoting apoptosis.

Neuroinflammatory Signaling

Neuroinflammation is a key component of neurodegenerative diseases, with microglia playing a central role. C8-ceramide has been shown to modulate microglial activity:

-

PKCδ/NF-κB Signaling Pathway: In a model of postoperative cognitive dysfunction, C8-ceramide was found to inhibit the PKCδ/NF-κB signaling pathway in microglia. This pathway is a key regulator of pro-inflammatory cytokine expression. By inhibiting this pathway, C8-ceramide can suppress the inflammatory response.

-

Brain-Derived Neurotrophic Factor (BDNF) Expression: C8-ceramide has been observed to stimulate the expression and secretion of BDNF from microglia, particularly under inflammatory conditions. BDNF is a crucial neurotrophin that supports neuronal survival, growth, and plasticity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of C8-ceramide on neuronal cells.

C8-Ceramide Treatment of Neuronal Cells

Objective: To expose cultured neuronal cells to C8-ceramide to study its effects on cell viability, apoptosis, and signaling pathways.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., FBS, penicillin/streptomycin)

-

C8-ceramide (N-octanoyl-D-erythro-sphingosine)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of C8-ceramide (e.g., 10-50 mM) in DMSO. Store at -20°C.

-

Cell Seeding: Plate neuronal cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Treatment Preparation: On the day of the experiment, dilute the C8-ceramide stock solution in a serum-free or low-serum cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared C8-ceramide-containing medium or vehicle control medium to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Following incubation, proceed with the desired assays (e.g., cell viability, apoptosis, protein extraction for Western blotting).

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following C8-ceramide treatment.

Materials:

-

C8-ceramide treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, collect the cell culture medium (containing detached cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle method (e.g., trypsin-EDTA or a cell scraper). Combine the detached cells with the collected medium.

-

Cell Pelleting and Washing: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Measurement of Oxidative Stress (Reactive Oxygen Species - ROS)

Objective: To measure the intracellular levels of ROS in response to C8-ceramide treatment.

Materials:

-

C8-ceramide treated and control cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with C8-ceramide as described in Protocol 4.1.

-

DCFH-DA Loading: Towards the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 10-20 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Remove the DCFH-DA containing medium and wash the cells twice with warm PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Visualizations of C8-Ceramide-Mediated Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: C8-Ceramide Induced Apoptotic Signaling Pathway.

Caption: C8-Ceramide's Role in Neuroinflammatory Signaling.

Caption: Workflow for Assessing C8-Ceramide Induced Apoptosis.

Conclusion and Future Directions

The preliminary investigation of C8-ceramide in the context of neurodegeneration reveals its potential as a significant player in neuronal apoptosis and neuroinflammation. While direct evidence in neuronal models is still emerging, data from related short-chain ceramides and non-neuronal cell types provide a strong foundation for its pro-apoptotic and immunomodulatory roles. The ability of C8-ceramide to induce mitochondrial dysfunction, modulate key signaling pathways such as JNK and PP2A, and influence microglial responses underscores its relevance to the complex pathology of neurodegenerative diseases.

Future research should focus on elucidating the specific dose-response and temporal effects of C8-ceramide in various neuronal and glial cell types, including primary cultures and iPSC-derived models of neurodegenerative diseases. Further investigation is also warranted to dissect the precise molecular interactions of C8-ceramide with its downstream targets and to explore the therapeutic potential of inhibiting C8-ceramide synthesis or its signaling pathways as a neuroprotective strategy. This in-depth technical guide serves as a starting point for these future endeavors, providing the necessary background and experimental framework to advance our understanding of C8-ceramide's role in neurodegeneration.

References

- 1. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C8-ceramide modulates microglia BDNF expression to alleviate postoperative cognition dysfunction via PKCδ/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on C8-Ceramide and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in cellular structure and signaling. Composed of a sphingosine backbone and a fatty acid, ceramides are central to a metabolic hub that dictates cell fate, including processes like apoptosis, cell cycle arrest, and inflammation[1][2]. Among the various species of ceramides, which differ by their fatty acid chain length, N-octanoyl-D-erythro-sphingosine (C8-ceramide) is a cell-permeable, short-chain analog widely used in research to investigate the cellular functions of endogenous ceramides. Its exogenous application allows for the direct study of ceramide-mediated signaling pathways. This guide provides a comprehensive overview of the fundamental research on C8-ceramide's role in inflammation, focusing on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its function.

The Dichotomous Role of C8-Ceramide in Inflammation

Research has revealed that C8-ceramide can exert both pro- and anti-inflammatory effects, which are highly dependent on the cell type, the specific stimulus, and the broader cellular context.

Anti-Inflammatory Effects: In several studies, short-chain ceramides, including C8-ceramide, have demonstrated anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated microglial cells, C2, C6, and C8 ceramides were found to inhibit the production of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines[3][4]. This suggests a potential neuroprotective role in the context of neuroinflammation. Similarly, in LPS-stimulated macrophages, C8-ceramide treatment has been shown to reduce the production of key pro-inflammatory cytokines like IL-6 and TNF-α[5].

Pro-Inflammatory and Pro-Apoptotic Effects: Conversely, C8-ceramide is frequently reported as a mediator of pro-inflammatory and pro-apoptotic signaling. It can induce the production of TNF-α and iNOS in RAW 264.7 murine macrophages, an effect that is dependent on the activity of src-related tyrosine kinases. Furthermore, C8-ceramide is a well-documented inducer of apoptosis, a process intrinsically linked to inflammation. This programmed cell death is often accompanied by the activation of inflammatory caspases and the release of inflammatory mediators. In human umbilical vein endothelial cells (HUVECs), C8-ceramide treatment leads to pyroptosis, an inflammatory form of cell death, by upregulating the expression of NLRP3, caspase-1, and gasdermin D (GSDMD).

Core Signaling Pathways Modulated by C8-Ceramide

C8-ceramide influences inflammation by modulating several critical intracellular signaling pathways.

The NLRP3 Inflammasome Pathway

The NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Growing evidence implicates ceramide in the activation of the NLRP3 inflammasome.

C8-ceramide can promote NLRP3 inflammasome assembly, leading to increased IL-1β secretion. The mechanism often involves the generation of reactive oxygen species (ROS) and the upregulation of thioredoxin-interacting protein (TXNIP), which in turn activates NLRP3.

DOT Code for NLRP3 Inflammasome Activation Pathway

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to the inflammatory response. C8-ceramide has been shown to activate key MAPK members, including p38 and JNK (c-Jun N-terminal kinase). This activation can be mediated through an increase in ROS and the subsequent activation of Apoptosis Signal-regulating Kinase 1 (ASK1).

Ceramide-induced activation of NF-κB is a critical step in the expression of many pro-inflammatory genes. While some studies suggest ceramide acts upstream of NF-κB activation, the exact interplay can be complex and may involve crosstalk with other pathways. For instance, ceramide-induced NF-κB activation can lead to caspase activation and subsequent apoptosis in neuronal cells.

DOT Code for MAPK and NF-κB Signaling Pathways

Quantitative Data Summary

The effects of C8-ceramide are dose- and time-dependent. The following tables summarize quantitative data from key studies.

Table 1: Effects of C8-Ceramide on Inflammatory Cytokine Production

| Cell Type | Stimulus (co-treatment) | C8-Ceramide Conc. | Treatment Time | Cytokine Measured | Observed Effect | Reference |

| Mouse BMMCs | LPS | Not specified | Not specified | IL-5, IL-10, IL-13 | Reduced production | |

| Mouse Macrophages | LPS | Not specified | Not specified | IL-6, TNF-α | Reduced production | |

| BV2 Microglial Cells | LPS | Not specified | Not specified | iNOS, pro-inflammatory cytokines | Inhibition | |

| HUVECs | None | 20-80 µM | 24h | IL-1β, IL-18 | Increased release | |

| RAW 264.7 Macrophages | None | Not specified | Not specified | TNF-α | Upregulated production |

Table 2: Effects of C8-Ceramide on Cell Viability and Apoptosis

| Cell Type | C8-Ceramide Conc. | Treatment Time | Assay | Observed Effect | Reference |

| HUVECs | 20-80 µM | 12-48h | CCK-8 | Decreased viability (dose-dependent) | |

| Alveolar Type II Cells | 20-80 µM | 12h, 24h | Annexin V | Increased apoptosis (from ~20% to >50%) | |

| Alveolar Type II Cells | 20-80 µM | 12h, 24h | TUNEL | Increased apoptosis (from ~5% to >90%) | |

| NSCLC H1299 Cells | 10-50 µM | 48h | Annexin V/PI | Increased apoptosis (dose-dependent) | |

| Primary Lung Endothelia | 10 µM | 18h | Caspase-3/7 Activity | Robust activation |

Key Experimental Protocols